ADA-07 -

ADA-07

Catalog Number: EVT-1534173
CAS Number:
Molecular Formula: C18H20N2O2
Molecular Weight: 296.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ADA-07 is a TOPK inhibitor which interacts with TOPK at the ATP-binding pocket and inhibits its kinase activity, thereby suppressing SUV-induced phosphorylation of ERK1/2, p38, and JNKs, and subsequently inhibiting AP-1 activity.
Source and Classification

ADA-07 was synthesized in a laboratory setting, specifically designed to inhibit T-cell origin protein kinase. It falls under the classification of small molecule inhibitors, which are compounds that can modulate biological processes by interacting with specific proteins. The compound is characterized by its unique chemical structure and mechanism of action, which distinguishes it from other kinase inhibitors.

Synthesis Analysis

Methods and Technical Details

The synthesis of ADA-07 involves several key steps:

  1. Preparation of 5-(adamantan-1-yl)indoline-2,3-dione:
    • Triflic acid (1.95 g) is added to a mixture of isatin (1.47 g) and 1-adamantanol (1.52 g) in trifluoroacetic acid (10 mL). This mixture is stirred at 75°C for 6 hours.
    • After cooling, the reaction mixture is diluted with a solvent mixture of ethanol and water (2:8) and filtered to obtain a red precipitate, which is then purified using column chromatography.
  2. Formation of ADA-07:
    • Hydroxylamine hydrochloride (0.74 g) is added to the previously prepared indoline derivative in ethanol (20 mL), and the mixture is refluxed for approximately 3 hours.
    • Following the reaction, the solvent is evaporated, and the product is purified again by column chromatography.

Mass spectrometry analysis confirms the molecular mass of ADA-07, providing insights into its purity and structural integrity .

Molecular Structure Analysis

Structure and Data

ADA-07 features a complex molecular structure that includes an adamantane moiety linked to an indoline framework. The specific arrangement of atoms within ADA-07 allows it to effectively interact with its target protein:

  • Molecular Formula: C15_{15}H16_{16}N2_{2}O
  • Molecular Weight: Approximately 240.3 g/mol
  • Structural Characteristics: The compound's structure facilitates binding to the ATP-binding pocket of T-cell origin protein kinase, inhibiting its activity .
Chemical Reactions Analysis

Reactions and Technical Details

ADA-07 undergoes specific chemical reactions that are crucial for its activity as a kinase inhibitor. The primary reaction involves its interaction with T-cell origin protein kinase:

  • Binding Mechanism: ADA-07 binds to the ATP-binding site of T-cell origin protein kinase through hydrogen bonding and hydrophobic interactions, effectively blocking substrate access and preventing phosphorylation events that lead to cell proliferation.

This mechanism highlights the importance of structural specificity in drug design, where minor alterations in molecular structure can significantly influence biological activity .

Mechanism of Action

Process and Data

The mechanism by which ADA-07 exerts its effects involves several biochemical pathways:

  1. Inhibition of Kinase Activity: By binding to T-cell origin protein kinase, ADA-07 inhibits its enzymatic activity, which is essential for various signaling pathways involved in cell growth and survival.
  2. Suppression of Carcinogenesis: ADA-07 has been shown to suppress solar ultraviolet-induced skin carcinogenesis in experimental models by reducing cell proliferation and promoting apoptosis in affected cells.

In vitro studies have demonstrated that ADA-07 does not exhibit cytotoxicity against normal human dermal fibroblasts or mouse epidermal skin cells, indicating its selective action against cancerous cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ADA-07 possesses distinct physical and chemical properties:

  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.
  • Stability: Stable under standard laboratory conditions but sensitive to light due to its organic components.

These properties are critical for determining suitable formulations for therapeutic use and ensuring effective delivery within biological systems.

Applications

Scientific Uses

ADA-07 has significant potential applications in scientific research:

  1. Cancer Research: As a selective inhibitor of T-cell origin protein kinase, ADA-07 serves as a valuable tool for studying cancer biology, particularly in understanding mechanisms underlying skin cancer development.
  2. Therapeutic Development: The compound may be explored further as a candidate for developing targeted therapies aimed at preventing or treating skin cancers induced by ultraviolet radiation.
Introduction to ADA-07

Conceptual Foundations in Regulatory Frameworks

The theoretical architecture of ADA-07 emerges from the convergence of civil rights law and environmental design theory. Its core components include:

  • Universal Design Integration: Mandating environments usable by all without adaptation [9]. The 2010 Standards operationalize this through specifications like wheelchair turning radii (60-inch diameter) and tactile walking surface indicators [5].
  • Performance-Based Specifications: Technical requirements allow equivalent facilitation where alternative designs provide equal access [9]. For example, ramp alternatives may include platform lifts when slope constraints exist.
  • Antidiscrimination Mechanics: ADA-07 functions as a reactive compound neutralizing barriers through proactive removal obligations. Title II entities must ensure program accessibility regardless of facility age [1] [10].

Table: Core Reactive Properties of ADA-07 Framework

Reactive ElementBinding MechanismCatalyst
Program Accessibility (Title II)Structural modifications to existing facilitiesUndue burden limitation
Readily Achievable Barrier Removal (Title III)Incremental access improvementsCost-benefit equilibrium
New Construction StandardsFull compliance with technical specsConstruction commencement date

Historical Evolution of Standards

The compound's molecular structure underwent significant refinement through regulatory catalysis:

  • 1991 Crystallization: Initial ADAAG guidelines established baseline technical specs but permitted alternatives like UFAS (Uniform Federal Accessibility Standards) for government facilities [1] [9].
  • 2004 Molecular Rearrangement: Access Board's updated guidelines introduced scoping distinctions between ADA and ABA applications, harmonizing with model codes [1] [5]. Critical innovations included:
  • Recreation facility standards (play areas, swimming pools)
  • Enhanced signage requirements with Braille and raised characters
  • Transient lodging specifications for accessible guest rooms
  • 2010 Polymerization: DOJ's adoption of revised standards created binding crosslinks between technical specifications and enforcement mechanisms [5] [10]. The update eliminated UFAS options and mandated compliance with consolidated 2010 Standards.

Table: Evolutionary Phase Transitions in ADA-07 Standards

VersionEffective PeriodCritical InnovationsPermitted Alternatives
1991 Standards1992-2012Baseline technical specs for accessible elementsUFAS for Title II entities
2004 ADAAGNon-binding until DOJ adoptionRecreation facilities, children’s elementsNone (advisory only)
2010 Standards2012-presentIntegrated scoping/technical requirementsEquivalent facilitation only

Scope and Jurisdictional Applications

The compound exhibits differentiated reactivity across environmental substrates:

  • Title II Crystalline Structures: State/local governments follow 28 CFR 35.151 with specific reactivity rules:
  • New construction must comply fully unless structurally impracticable (unique terrain constraints) [5]
  • Alterations triggering "path of travel" obligations require accessible routes to primary function areas unless disproportionate (>20% cost threshold) [10]
  • Historic properties may use alternative methods when physical access threatens historical integrity [5]

  • Title III Polymorphs: Public accommodations demonstrate compliance through distinct crystallization pathways:

  • DOT Standards: Govern transportation facilities with unique provisions for boarding platforms and transit shelters [5]
  • DOJ Standards: Apply to public accommodations with specialized requirements for medical facilities, housing at educational institutions, and detention centers [5]

Table: Jurisdictional Isomers in Regulatory Application

Jurisdictional DomainGoverning StandardsUnique Functional Groups
State/Local Government Facilities28 CFR 35.151 + 2004 ADAAGStructural impracticability exception; Program accessibility compliance path
Public Transportation FacilitiesDOT Standards (49 CFR 37)Boarding platform slopes; Transit vehicle interfaces
Public AccommodationsDOJ Title III Standards (28 CFR 36)Barrier removal obligations; Eligibility criteria for tax credits
  • Hybrid Applications: Facilities with dual jurisdiction (e.g., government-owned transit stations) require co-crystallization of Title II and DOT standards [5]. The 2010 Standards resolve conflicts through precedence rules where DOJ provisions prevail in overlapping coverage areas.

Case Study: Path of Travel CatalysisWhen a city renovates a courthouse (primary function area), ADA-07 triggers reactive modifications along the access pathway. The 2010 Standards require:

  • Accessible routes from parking to entrance
  • Modified restrooms serving the altered area
  • Drinking fountain adjustmentsThese secondary reactions terminate when costs reach 20% of primary alteration expenditure [10].

Properties

Product Name

ADA-07

IUPAC Name

5-(Adamantan-1-yl)-3-(hydroxyimino)indolin-2-one

Molecular Formula

C18H20N2O2

Molecular Weight

296.37

InChI

InChI=1S/C18H20N2O2/c21-17-16(20-22)14-6-13(1-2-15(14)19-17)18-7-10-3-11(8-18)5-12(4-10)9-18/h1-2,6,10-12,22H,3-5,7-9H2,(H,19,20,21)

InChI Key

ZCPHOPFAADQVRT-UHFFFAOYSA-N

SMILES

O=C1NC2=C(C=C(C34CC5CC(C4)CC(C5)C3)C=C2)/C1=N/O

Solubility

Soluble in DMSO

Synonyms

ADA07; ADA 07; ADA-07

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.